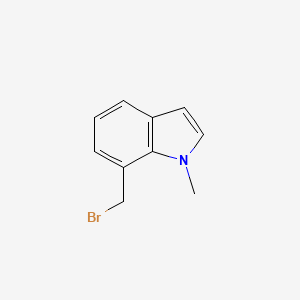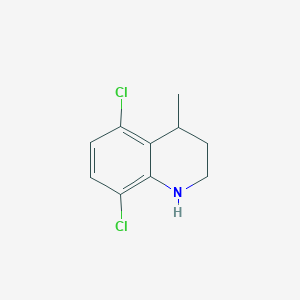
7-(Bromomethyl)-1-methyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Bromomethyl)-1-methyl-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The bromomethyl group attached to the indole ring enhances its reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Bromomethyl)-1-methyl-1H-indole typically involves the bromomethylation of 1-methylindole. One common method is the reaction of 1-methylindole with formaldehyde and hydrobromic acid in acetic acid. The reaction proceeds under mild conditions and yields the desired bromomethylated product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-(Bromomethyl)-1-methyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 7-(Azidomethyl)-1-methyl-1H-indole, 7-(Thiophenylmethyl)-1-methyl-1H-indole.
Oxidation: Formation of 7-(Formyl)-1-methyl-1H-indole, 7-(Carboxyl)-1-methyl-1H-indole.
Reduction: Formation of 7-Methyl-1-methyl-1H-indole.
Scientific Research Applications
7-(Bromomethyl)-1-methyl-1H-indole has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents with anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals
Mechanism of Action
The mechanism of action of 7-(Bromomethyl)-1-methyl-1H-indole involves its ability to act as an alkylating agent. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is particularly useful in the design of drugs that target specific biomolecules, such as enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
- 7-(Chloromethyl)-1-methyl-1H-indole
- 7-(Iodomethyl)-1-methyl-1H-indole
- 7-(Hydroxymethyl)-1-methyl-1H-indole
Uniqueness
7-(Bromomethyl)-1-methyl-1H-indole is unique due to its specific reactivity profile. The bromomethyl group provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis. Compared to its chloro and iodo counterparts, the bromomethyl derivative offers an optimal combination of leaving group ability and nucleophilic substitution potential .
Properties
Molecular Formula |
C10H10BrN |
|---|---|
Molecular Weight |
224.10 g/mol |
IUPAC Name |
7-(bromomethyl)-1-methylindole |
InChI |
InChI=1S/C10H10BrN/c1-12-6-5-8-3-2-4-9(7-11)10(8)12/h2-6H,7H2,1H3 |
InChI Key |
YHEINGYJBIOEQT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C(=CC=C2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Fluoro-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B11885728.png)








![4-Methyl[1,2,4]triazolo[4,3-a]quinoxaline-1(2H)-thione](/img/structure/B11885772.png)


![[3-[(1R)-1-hydroxyethyl]phenyl] N-ethyl-N-methylcarbamate](/img/structure/B11885788.png)
